Dodecyl ether
Overview
Description
Mechanism of Action
Target of Action
Dodecyl ether, also known as Dithis compound, is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the interfaces between different phases in a system, such as between oil and water or between air and water .
Mode of Action
This compound interacts with its targets by aligning itself at the interface between different phases . This is due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts . The hydrophobic part, typically a long-chain hydrocarbon, embeds itself in the oil phase, while the hydrophilic part remains in the water phase . This alignment and aggregation of this compound molecules at the interface reduces the surface tension, allowing for easier spreading and mixing of the liquid .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the disruption of intermolecular interactions. For example, in the etherification of glycerol with dodecanol, this compound plays a role in the production of glyceryl monothis compound . This process involves the reaction of glycerol and dodecanol in the presence of a catalyst, leading to the formation of this compound .
Pharmacokinetics
The pharmacokinetics of this compound, like other surfactants, can be complex due to its amphiphilic nature. The bioavailability of this compound would depend on factors such as its concentration, the nature of the formulation, and the specific biological system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the physical properties of the system it is introduced to. By reducing surface tension, this compound facilitates the mixing of immiscible phases, such as oil and water . This can have various effects depending on the specific context, such as enhancing the solubilization of certain compounds or facilitating the formation of emulsions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the effectiveness of this compound as a surfactant . Additionally, factors such as temperature and pH can influence the stability and activity of this compound . It’s also important to note that this compound, like other surfactants, can have environmental implications due to its potential toxicity and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl ether can be synthesized through the etherification of dodecanol with various catalysts. One common method involves the use of homogeneous catalysts in a direct condensation reaction. The reaction conditions typically include a high temperature and the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the Williamson ether synthesis, which involves the reaction of dodecanol with an alkyl halide in the presence of a strong base like sodium hydroxide. This method is favored for its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dodecyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanoic acid under strong oxidizing conditions.
Reduction: It can be reduced to dodecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecyl derivatives.
Scientific Research Applications
Dodecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various organic reactions.
Biology: Employed in the preparation of lipid bilayers and as a detergent in protein purification.
Medicine: Utilized in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Commonly used in the formulation of detergents, emulsifiers, and wetting agents
Comparison with Similar Compounds
Octyl ether: Shorter alkyl chain, less effective as a surfactant.
Hexadecyl ether: Longer alkyl chain, higher melting point, and more effective in forming stable micelles.
Nonyl ether: Intermediate chain length, moderate surfactant properties.
Uniqueness of Dodecyl Ether: this compound strikes a balance between chain length and surfactant efficiency, making it versatile for various applications. Its moderate chain length allows it to form stable micelles while maintaining good solubility and reactivity .
Properties
IUPAC Name |
1-dodecoxydodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCBDXRRFKYBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051494 | |
Record name | Didodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-57-8 | |
Record name | Dodecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4542-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecane, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-oxybisdodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILAURYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320BZ7I0LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.